

Physicochemical properties of 2-Aminopyrimidin-5-ol

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Compound of Interest

Compound Name: 2-Aminopyrimidin-5-ol

Cat. No.: B019461

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An In-depth Technical Guide to the Physicochemical Properties of **2-Aminopyrimidin-5-ol**

Introduction

2-Aminopyrimidin-5-ol is a heterocyclic organic compound belonging to the pyrimidine family. As an endogenous metabolite, its structure is of interest to researchers in medicinal chemistry and drug development.^[1] A comprehensive understanding of its physicochemical properties is essential for its potential application in synthesis, biological assays, and formulation development. This document provides a detailed overview of its core properties, experimental protocols for its characterization, and logical workflows relevant to its study.

Core Physicochemical Properties

The fundamental physicochemical characteristics of **2-Aminopyrimidin-5-ol** are summarized below. These properties are critical for predicting its behavior in various chemical and biological environments.

Property	Value	Source(s)
IUPAC Name	2-amino-5-pyrimidinol	[2]
CAS Number	143489-45-6	[1][2]
Molecular Formula	C ₄ H ₅ N ₃ O	[1][2]
Molecular Weight	111.10 g/mol	[1]
Appearance	Solid	[1][2]
Solubility	DMSO: 125 mg/mL (1125.11 mM)	[1]
Storage Conditions	4°C, protect from light. In solvent: -80°C (6 months); -20°C (1 month).	[1]

Experimental Protocols

Detailed and reproducible methodologies are crucial for the synthesis and analysis of **2-Aminopyrimidin-5-ol**. The following sections outline relevant experimental procedures.

Synthesis Protocol: General Method for Substituted 2-Aminopyrimidines

While a specific protocol for **2-Aminopyrimidin-5-ol** is not detailed in the provided results, a general and robust method for synthesizing substituted 2-aminopyrimidines involves the condensation of a β -dicarbonyl compound (or a functional equivalent) with guanidine.[3][4] This approach can be adapted for the target molecule.

Objective: To synthesize 2-aminopyrimidine derivatives via microwave-assisted condensation.

Materials:

- Appropriate β -ketoester or β -aldehydoester (e.g., a derivative that would yield the 5-hydroxy group upon reaction or deprotection)
- Guanidine hydrochloride

- Potassium carbonate (K_2CO_3)
- Ethanol (for recrystallization)

Procedure:

- Combine the chosen β -ketoester or β -aldehydoester (1 equivalent), guanidine hydrochloride (1 equivalent), and K_2CO_3 in a microwave-safe reaction vessel.[4]
- The reaction can be performed under solvent-free conditions or in a minimal amount of a high-boiling solvent like DMF.[3]
- Place the vessel in a microwave reactor and irradiate at a suitable power (e.g., 210 W) for a period of 7-12 minutes, or until the reaction is complete.[3]
- Monitor the reaction progress using Thin Layer Chromatography (TLC).[3]
- Upon completion, allow the mixture to cool to room temperature.
- Add distilled water to the crude mixture to precipitate the product.[3]
- Collect the solid precipitate by filtration and wash it thoroughly with cold water.[3]
- Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure 2-aminopyrimidine derivative.[3]
- Confirm the structure of the synthesized compound using spectroscopic methods like NMR, IR, and Mass Spectrometry.[3]

Physicochemical Property Determination

1. Melting Point Determination

Objective: To determine the melting point range of a solid sample.

Apparatus: Digital melting point apparatus, capillary tubes (sealed at one end).

Procedure:

- Ensure the synthesized **2-Aminopyrimidin-5-ol** sample is completely dry and finely powdered.
- Pack the powdered sample into a capillary tube to a height of 2-3 mm.
- Place the capillary tube in the melting point apparatus.
- Heat the sample at a rapid rate (e.g., 10-20 °C/min) to find an approximate melting range.
- Allow the apparatus to cool. Using a new sample, heat again at a slower rate (1-2 °C/min) starting from about 15-20 °C below the approximate melting point.
- Record the temperature at which the first drop of liquid appears (T_1) and the temperature at which the entire sample becomes a clear liquid (T_2). The melting point is reported as the range T_1 – T_2 .

2. Solubility Determination

Objective: To determine the solubility of **2-Aminopyrimidin-5-ol** in a specific solvent (e.g., DMSO).

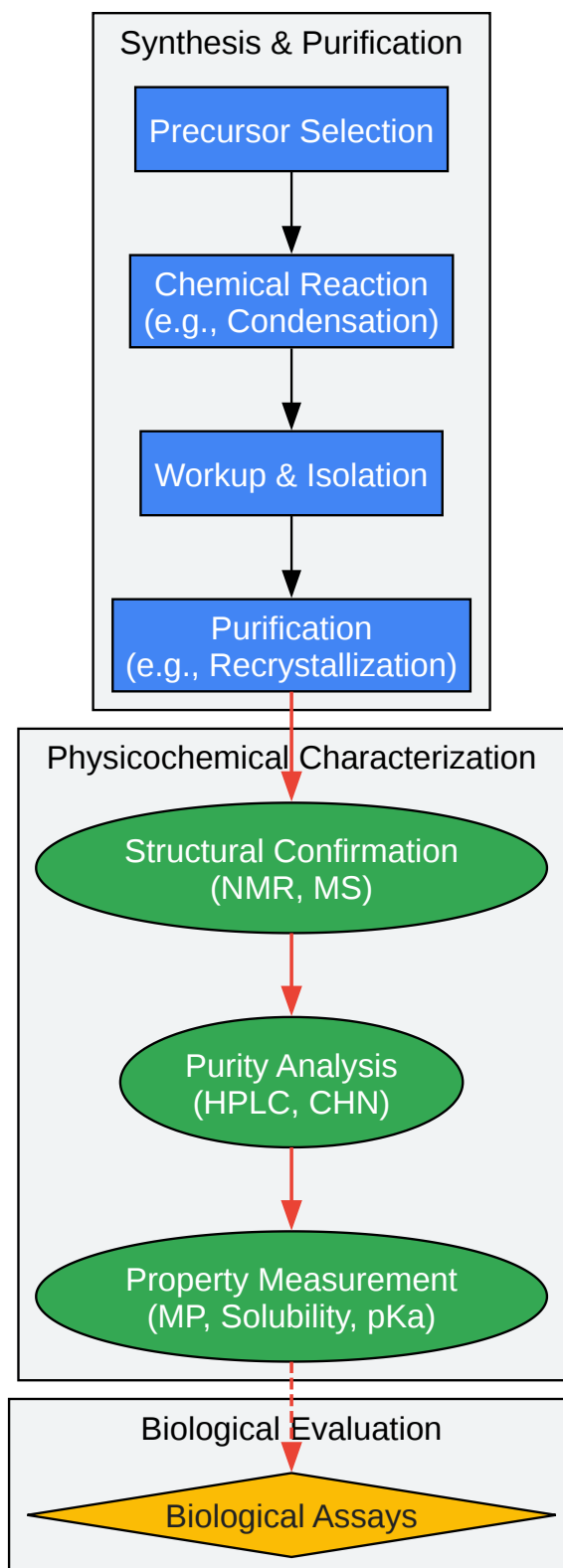
Procedure:

- Prepare a series of vials with a fixed volume of the solvent (e.g., 1 mL of DMSO).
- Add incrementally increasing, pre-weighed amounts of **2-Aminopyrimidin-5-ol** to each vial.
- After each addition, cap the vial and vortex or sonicate until the solid is fully dissolved.^[1] Use of an ultrasonic bath may be necessary.^[1]
- The solubility is determined as the maximum concentration at which the compound remains fully dissolved at a specified temperature (e.g., room temperature).

Visualizations

Logical Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the synthesis and physicochemical characterization of a novel chemical entity like **2-Aminopyrimidin-5-ol**.



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